molecular formula C12H21NO5 B6206616 4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid CAS No. 1498717-02-4

4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid

Cat. No.: B6206616
CAS No.: 1498717-02-4
M. Wt: 259.30 g/mol
InChI Key: KPKYXJKQRFZCFD-UHFFFAOYSA-N
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Description

4-{[(tert-Butoxy)carbonyl]amino}oxepane-4-carboxylic acid is a bicyclic compound featuring a seven-membered oxepane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety at the 4-position. This structure combines conformational rigidity from the oxepane ring with the Boc group’s steric protection, making it a valuable intermediate in peptide synthesis and medicinal chemistry. Its unique architecture may enhance metabolic stability and binding specificity in drug design compared to linear or smaller-ring analogs .

Properties

CAS No.

1498717-02-4

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]oxepane-4-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(9(14)15)5-4-7-17-8-6-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

KPKYXJKQRFZCFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCOCC1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Direct BOC Protection

Boc anhydride is reacted with the free amine in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions. For instance, in the synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, triethylamine was used to deprotonate the amine, enabling efficient BOC protection with yields exceeding 70%. Similar conditions could be applied to the oxepane derivative, though reaction times may increase due to steric effects.

In-Situ Protection During Cyclization

In one-pot processes, BOC protection and cyclization are combined. A patent describing trans-4-amino-1-cyclohexanecarboxylic acid derivatives utilized Boc anhydride directly in the reaction mixture after hydrogenation, achieving 70% yield. For oxepane synthesis, this approach would require careful pH control to avoid premature deprotection.

Coupling and Functionalization Strategies

Carbodiimide-Mediated Coupling

The carboxylic acid moiety is often activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). In a piperidine derivative synthesis, EDC/HOBt facilitated amide bond formation with methyl 2-amino-3-hydroxybenzoate in dichloromethane, yielding 70% product. Adapting this to oxepane-4-carboxylic acid would involve coupling with amine nucleophiles under inert conditions.

Selective Esterification for Purification

Selective esterification of cis/trans isomers, as demonstrated in cyclohexane derivatives, can be applied to oxepane systems. For example, bromethane in acetone selectively esterified cis-4-aminocyclohexanecarboxylic acid, allowing trans-isomer isolation via crystallization. This method could resolve diastereomers in oxepane synthesis if geometric isomerism occurs.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

  • Solvent Choice : Dichloromethane and THF are preferred for BOC protection due to their inertness. Acetone, used in selective esterification, improves solubility of intermediates.

  • Temperature : Cyclization reactions often require reflux (e.g., 60°C for 3 hours), while coupling reactions proceed at room temperature.

Catalytic Hydrogenation

Hydrogenation at 15 bar H₂ pressure with Ru/C catalysts effectively reduces nitro groups to amines in related syntheses. For oxepane derivatives, this step may precede BOC protection to ensure amine availability.

Analytical Characterization and Purity Control

Chromatographic Purification

Column chromatography (silica gel, 90:9:1 DCM/MeOH/NH₄OH) resolved piperidine derivatives with >95% purity. Similar conditions would apply to oxepane compounds, though gradient elution may be needed for larger ring systems.

Spectroscopic Confirmation

  • ¹H NMR : Diagnostic peaks include the tert-butyl group (δ 1.4 ppm) and oxepane ring protons (δ 3.3–4.0 ppm).

  • Mass Spectrometry : ESI+ spectra typically show [M+H]+ ions, as observed for piperidine analogs (m/z 261) .

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The Boc-protected amino group can undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions . The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with three classes of analogs: oxetane-ring derivatives, linear Boc-amino acids, and alkyne-containing derivatives.

Table 1: Structural and Physicochemical Properties of Analogs
Compound Name Molecular Formula Molecular Weight CAS Number Ring Size/Backbone Key Functional Groups Purity
2-(3-{[(tert-Butoxy)carbonyl]amino}oxetan-3-yl)acetic acid C₁₂H₂₃NO₄ 245.32 EN300-816727 Oxetane (4-membered) Boc-amino, acetic acid 95%
4-((tert-Butoxycarbonyl)amino)butanoic acid C₉H₁₇NO₄ 217.23 Not provided Linear chain Boc-amino, butanoic acid 95%
2-{[(tert-Butoxy)carbonyl]amino}hex-4-ynoic acid C₁₂H₂₁NO₄ 243.30 Not provided Linear chain + alkyne Boc-amino, hex-4-ynoic acid 95%
4-{[(tert-Butoxy)carbonyl]amino}oxepane-4-carboxylic acid (hypothetical) C₁₂H₂₁NO₅ 275.30* N/A Oxepane (7-membered) Boc-amino, oxepane-carboxylic acid N/A

*Estimated based on structural similarity.

Critical Analysis of Structural and Functional Attributes

a) Oxetane-Ring Derivative (C₁₂H₂₃NO₄)
  • Ring Strain vs. Stability : The 4-membered oxetane ring introduces significant ring strain, enhancing reactivity in nucleophilic or electrophilic reactions compared to the more stable oxepane .
  • Solubility : Oxetane’s smaller size may increase polarity and aqueous solubility relative to oxepane, though empirical data are lacking.
  • Applications : Oxetanes are widely used as bioisosteres for carbonyl groups or to improve metabolic stability in drug candidates.
b) Linear Boc-Amino Acids (e.g., C₉H₁₇NO₄)
  • Flexibility: Linear chains (e.g., 4-((tert-butoxycarbonyl)amino)butanoic acid) allow greater rotational freedom, enabling diverse conformations in peptide synthesis.
  • Hydrophobicity: Shorter chains (butanoic acid vs. oxepane) may reduce steric hindrance, favoring enzyme binding in catalytic processes .
c) Alkyne-Containing Derivative (C₁₂H₂₁NO₄)
  • Reactivity: The hex-4-ynoic acid backbone’s triple bond enables click chemistry applications (e.g., azide-alkyne cycloaddition), a feature absent in oxepane or oxetane analogs.
  • Electronic Effects : The electron-deficient alkyne may alter acidity of the carboxylic acid group compared to saturated analogs.

Biological Activity

4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid (CAS No. 1498717-02-4) is a compound characterized by its unique oxepane ring structure, which influences its chemical and biological properties. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, biochemical pathways, and enzyme interactions.

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.30 g/mol
  • IUPAC Name : 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxepane-4-carboxylic acid
  • Purity : ≥95%

The compound features a tert-butoxycarbonyl (Boc) protected amino group, which can be deprotected under acidic conditions to yield a free amine that participates in various biochemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through its functional groups. The Boc-protected amino group can be selectively removed to expose the active amine, facilitating its role in biochemical pathways and enzyme interactions.

Medicinal Chemistry

  • Synthesis of Bioactive Compounds : This compound serves as an intermediate in the synthesis of various bioactive molecules, particularly those with therapeutic potential against diseases such as cancer and viral infections.
  • Enzyme Inhibition : Preliminary studies indicate that derivatives of this compound may exhibit inhibitory effects on specific enzymes, suggesting potential use in drug development .

Biochemical Pathways

Research has shown that compounds with similar structures can modulate key biochemical pathways, including those involved in metabolic regulation and signal transduction. The oxepane ring may enhance the stability and bioavailability of the compound in biological systems .

Case Studies

  • Antiviral Activity : A study highlighted the synthesis of derivatives based on oxepane structures that demonstrated antiviral activity against hepatitis C virus (HCV). These compounds showed significant efficacy in vitro, suggesting that this compound could be a valuable scaffold for developing antiviral agents .
  • Enzyme Interaction Studies : In vitro assays have indicated that modifications to the oxepane ring can lead to enhanced binding affinity to specific targets, such as proteases involved in viral replication. Such findings underscore the importance of structural variations in optimizing biological activity .

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

Compound NameMolecular FormulaBiological ActivityNotes
4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acidC16H28N2O6Moderate enzyme inhibitionSimilar Boc protection mechanism
4-{[(tert-butoxy)carbonyl]amino}thiane-4-carboxylic acidC11H19NO5SAntimicrobial propertiesContains sulfur, affecting solubility
5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidC12H19NO5Antiviral activityNotable for spirocyclic structure

This comparison illustrates how structural differences impact biological activity and potential applications.

Q & A

Q. What are the key synthetic routes for 4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving:

Ring Formation : Oxepane rings can be constructed using cyclization reactions of diols or dihalides. For example, the oxepane backbone may be derived from 4-aminocyclohexanol derivatives via intramolecular esterification or alkylation .

Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amino group. This step is critical to prevent unwanted side reactions during subsequent functionalization .

Carboxylic Acid Functionalization : The carboxylic acid moiety is often introduced via oxidation of a primary alcohol or hydrolysis of a nitrile group under acidic/basic conditions .

  • Key Variables : Temperature (0–25°C for Boc protection), solvent polarity (e.g., dichloromethane for Boc reactions), and stoichiometric ratios (excess Boc₂O ensures complete protection). Yield optimization often requires inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

Q. How is the compound characterized, and what analytical techniques are essential for confirming its purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and oxepane ring protons (δ 3.5–4.5 ppm for methylene adjacent to oxygen) .
  • Infrared Spectroscopy (IR) : Peaks at ~1680–1720 cm⁻¹ confirm the carbonyl groups (Boc and carboxylic acid) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₂₁NO₅ for the target compound) .
  • HPLC/UPLC : Reverse-phase chromatography with UV detection (210–254 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. What challenges arise in optimizing enantiomeric purity during synthesis, and how can they be addressed?

  • Methodological Answer :
  • Challenges : Racemization may occur during Boc protection or carboxylic acid activation. Steric hindrance from the oxepane ring complicates chiral resolution .
  • Solutions :

Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., L/D-amino acids) to induce stereochemical control .

Asymmetric Catalysis : Palladium- or organocatalyst-mediated reactions to favor one enantiomer .

Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak® IA/IB) for separation of diastereomers .

  • Case Study : A 2023 study reported 92% enantiomeric excess (ee) using a chiral phosphine ligand in the cyclization step .

Q. How do computational studies inform the design of derivatives with improved bioactivity?

  • Methodological Answer :
  • Molecular Docking : Predicts binding affinity to biological targets (e.g., enzymes or receptors) by modeling interactions between the Boc-protected amine and active sites .
  • DFT Calculations : Assesses the stability of tautomers or conformers. For example, the oxepane ring’s chair conformation minimizes steric clashes with the Boc group .
  • ADMET Prediction : Tools like SwissADME evaluate solubility, permeability, and metabolic stability. The carboxylic acid group may limit blood-brain barrier penetration, necessitating ester prodrug strategies .

Q. What contradictions exist in the literature regarding the compound’s reactivity under acidic/basic conditions?

  • Methodological Answer :
  • Contradiction : Some studies report Boc deprotection at pH < 2 (e.g., trifluoroacetic acid), while others note partial hydrolysis of the oxepane ring under similar conditions .
  • Resolution : Kinetic studies show that the rate of Boc removal (t½ ~30 min in 50% TFA/DCM) exceeds oxepane ring hydrolysis (t½ > 24 hr). Thus, short exposure times (<1 hr) preserve ring integrity .
  • Mitigation : Buffered acidic conditions (e.g., HCl in dioxane) or enzymatic deprotection (e.g., lipases) reduce side reactions .

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